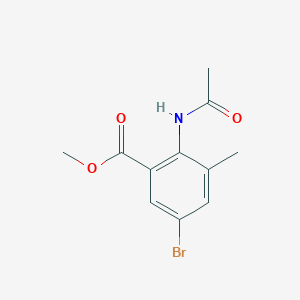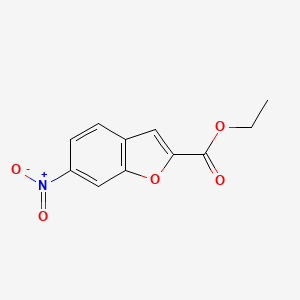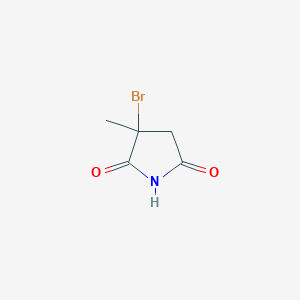
4,2'-Dihydroxy-3',4',6'-trimethoxychalcone
概要
説明
4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone is a chalcone derivative with the molecular formula C18H18O6 and a molecular weight of 330.33 g/mol . Chalcones are a group of natural compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This particular compound is characterized by the presence of hydroxyl and methoxy groups, which contribute to its unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic medium. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain high-purity products .
化学反応の分析
Types of Reactions
4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized chalcones, dihydrochalcones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
作用機序
The mechanism of action of 4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone involves several molecular targets and pathways:
Anti-inflammatory Activity: The compound suppresses the activation of nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.
Anticancer Activity: It inhibits the catalytic active site of acetylcholinesterase, leading to the suppression of cancer cell proliferation.
Antioxidant Activity: The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
4,2’-Dihydroxy-3’,4’,6’-trimethoxychalcone can be compared with other chalcone derivatives such as:
- 3,2’-Dihydroxy-4,4’,6’-trimethoxychalcone
- 2’-Hydroxy-3,4,6’-trimethoxychalcone
- 4-Hydroxy-2’,4’,6’-trimethoxychalcone
- 2’-Hydroxy-2,4’,6’-trimethoxychalcone
These compounds share similar structural features but differ in the position and number of hydroxyl and methoxy groups, which influence their chemical reactivity and biological activities .
特性
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-14-10-15(23-2)18(24-3)17(21)16(14)13(20)9-6-11-4-7-12(19)8-5-11/h4-10,19,21H,1-3H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPONZNQSBPSLY-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)C=CC2=CC=C(C=C2)O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B3279577.png)












